molecular formula C21H20ClN3S B2678044 4-(((4-Chlorophenyl)sulfanyl)methyl)-2-phenyl-6-(1-pyrrolidinyl)pyrimidine CAS No. 477867-08-6

4-(((4-Chlorophenyl)sulfanyl)methyl)-2-phenyl-6-(1-pyrrolidinyl)pyrimidine

Cat. No.: B2678044
CAS No.: 477867-08-6
M. Wt: 381.92
InChI Key: YJGWUZAGGHPTAS-UHFFFAOYSA-N
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Description

4-(((4-Chlorophenyl)sulfanyl)methyl)-2-phenyl-6-(1-pyrrolidinyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Chlorophenyl)sulfanyl)methyl)-2-phenyl-6-(1-pyrrolidinyl)pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl mercaptan with a pyrimidine derivative under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(((4-Chlorophenyl)sulfanyl)methyl)-2-phenyl-6-(1-pyrrolidinyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-(((4-Chlorophenyl)sulfanyl)methyl)-2-phenyl-6-(1-pyrrolidinyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(((4-Chlorophenyl)sulfanyl)methyl)-2-phenyl-6-(1-pyrrolidinyl)pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Chlorophenyl)sulfanyl)methyl)-2-(2-pyridinyl)-6-(1-pyrrolidinyl)pyrimidine
  • 4-(((4-Chlorophenyl)sulfanyl)methyl)-2-(4-methylphenyl)-6-(1-pyrrolidinyl)pyrimidine

Uniqueness

4-(((4-Chlorophenyl)sulfanyl)methyl)-2-phenyl-6-(1-pyrrolidinyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group with a pyrimidine ring and a pyrrolidinyl substituent makes it a versatile compound for various applications .

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-2-phenyl-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3S/c22-17-8-10-19(11-9-17)26-15-18-14-20(25-12-4-5-13-25)24-21(23-18)16-6-2-1-3-7-16/h1-3,6-11,14H,4-5,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGWUZAGGHPTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=C2)CSC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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